ML226

Chemical Biology Serine Hydrolase Pharmacology Activity-Based Protein Profiling

Researchers studying ABHD11 in sterol metabolism, T-cell function, or cancer models face off-target artifacts from dual LYPLA inhibitors like ML211. ML226 is the solution. - **Selectivity**: ≥100-fold over ~20 serine hydrolases; no LYPLA1/2 inhibition. - **Potency**: IC50 15 nM (in vitro), 0.68 nM (in situ), covalent carbamoylation. - **Safety**: CC50 >50 µM; suitable for long-term T-cell & neuronal cultures. - **Application**: Anti-probe to ML211, ABPP reference inhibitor, Williams-Beuren syndrome modeling.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
Cat. No. B1191802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML226
SynonymsML226;  ML-226;  ML 226.; (2-ethylpiperidin-1-yl)(4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)methanone
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESCCC1N(C(N2N=CC(C(C3=CC=CC=C3)(O)C4=CC=CC=C4)=N2)=O)CCCC1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ML226: Selective Covalent ABHD11 Inhibitor


ML226 is a small-molecule probe that acts as a potent and selective covalent inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11), a largely uncharacterized serine hydrolase implicated in sterol metabolism and T-cell effector function [1]. It operates via a triazole urea scaffold, carbamoylating the active site serine nucleophile of ABHD11 [1]. ML226 was developed as an anti-probe to the dual LYPLA1/LYPLA2 inhibitor ML211, offering a tool to deconvolute ABHD11-specific phenotypes in cellular systems [1].

Selective covalent ABHD11 inhibitor probe
Anti-probe for LYPLA1/LYPLA2 dual inhibitor ML211
Triazole urea scaffold for serine hydrolase studies

Why ML226 Cannot Be Substituted


ABHD11 is one of many serine hydrolases targeted by the triazole urea scaffold, and compounds like ML211, ML225, and ML294 each exhibit distinct off-target profiles that preclude simple interchange in biological experiments [1]. While ML211 inhibits ABHD11 with an IC50 of 10 nM, it is a dual inhibitor of LYPLA1 (IC50 17 nM) and LYPLA2 (IC50 30 nM) [1]. In contrast, ML226 demonstrates at least 100-fold selectivity for ABHD11 over approximately 20 other serine hydrolases, making it the only tool suitable for ABHD11-specific studies without confounding LYPLA1/2 inhibition [1]. Furthermore, early analogs like compound 34 exhibit significant cytotoxicity in serum-free conditions, whereas ML226 maintains a clean safety profile, underscoring that even close structural relatives cannot be assumed equivalent [2].

ML211 dual inhibition
ML211 co-targets LYPLA1 and LYPLA2, which may mask ABHD11-specific cellular phenotypes.
Analog cytotoxicity
Close structural analogs (e.g., compound 34) may exhibit cytotoxicity in serum-free conditions, unlike ML226.
Pan-SH probe selectivity
Other triazole urea probes (ML225, ML294) target different serine hydrolases and do not provide ABHD11-selective research context.

ML226 Evidence-Based Differentiation


Cellular ABHD11 Potency vs. ML211

ML226 achieves complete and selective inhibition of ABHD11 in situ at sub-nanomolar concentrations (IC50 = 0.68 nM in murine T-cells), whereas the dual LYPLA1/LYPLA2 inhibitor ML211 inhibits ABHD11 with an IC50 of 10 nM in vitro but also engages LYPLA1 (IC50 17 nM) and LYPLA2 (IC50 30 nM) [1]. This demonstrates that ML226 is both more potent against ABHD11 in a cellular environment and lacks the confounding LYPLA activity of ML211.

Cellular Potency vs ML211
Head-to-head
ML226: 0.68 nM
ML211: 10 nM
Reports ~15-fold higher potency and avoids LYPLA1/2 inhibition in cellular assay.
In situ gel-based ABPP in murine T-cells.
Chemical Biology Serine Hydrolase Pharmacology Activity-Based Protein Profiling

ABHD11 Selectivity vs. Pan-Inhibitors

ML226 exhibits at least 100-fold selectivity for ABHD11 over all other serine hydrolases tested (approximately 20 enzymes) in gel-based competitive ABPP assays [1]. This level of selectivity is critical for unambiguous target deconvolution, as other triazole urea probes like ML225 (PAFAH2-selective) and ML294 (ABHD6-selective) engage distinct SH subsets [1].

Selectivity over SHs
Class-level
≥100-fold
Exclusive ABHD11 probe context among ~20 tested serine hydrolases.
Competitive ABPP in complex proteome lysates.
Target Selectivity Chemical Probe Development Serine Hydrolase Profiling

Low Cytotoxicity vs. Analog 34

In cell viability assays using BW5147-derived murine T-cells, ML226 displayed a CC50 >50 µM in both serum-free and serum-supplemented media [1]. In contrast, a closely related triazole urea analog (analog 34) showed significant cytotoxicity with CC50 values of >9 µM (serum-free) and >27 µM (serum-supplemented) [2]. This demonstrates that even minor structural modifications within the triazole urea series can dramatically alter safety profiles.

Cytotoxicity vs Analog 34
Head-to-head
ML226: >50 µM
Analog 34: >9 µM
Supports lower cytotoxicity endpoint in serum-free comparison.
WST-1 assay in murine T-cells, 48 h.
Cytotoxicity Cell Viability Chemical Probe Safety

Covalent ABHD11 Carbamoylation

ML226 functions as a covalent inhibitor by carbamoylating the active site serine nucleophile of ABHD11, as confirmed by LC-MS/MS analysis [1]. This irreversible binding mode contrasts with reversible inhibitors of ABHD11 and ensures prolonged target engagement in cellular washout experiments, a feature not universally shared among all triazole urea probes [1].

Covalent Binding Mode
Method context
Carbamoylation of active-site serine
Irreversible ABHD11 inhibition confirmed by LC-MS/MS.
Supports sustained target engagement in washout experiments.
Covalent Inhibition Mechanism of Action Irreversible Inhibitors

Anti-Probe for ML211 Phenotype Deconvolution

ML226 was specifically developed and validated as an anti-probe for ML211, enabling researchers to distinguish ABHD11-mediated effects from those driven by LYPLA1/LYPLA2 inhibition [1]. In cellular assays, co-treatment with ML226 and ML211 allows for the selective blockade of ABHD11 while leaving LYPLA1/2 activity intact, a capability not offered by other serine hydrolase inhibitors [1].

Anti-probe Pair with ML211
Assay context
ABHD11-exclusive
ML211 dual LYPLA1/2
Enables ABHD11-specific pathway dissection without LYPLA1/2 interference.
In situ ABPP in cultured cells.
Anti-Probe Target Deconvolution Chemical Biology

ML226 Application Scenarios


LYPLA/ABHD11 in Cancer Signaling

ML226 serves as an essential anti-probe to ML211 in experiments aimed at dissecting the roles of LYPLA1, LYPLA2, and ABHD11 in protein palmitoylation and oncogenic signaling. By treating cells with ML211 alone or in combination with ML226, researchers can distinguish ABHD11-specific phenotypes from those driven by LYPLA inhibition, enabling precise target validation in cancer models [1].

ABHD11 Sterol Metabolism in T-Cells

Recent studies have linked ABHD11 inhibition to altered sterol metabolism and dampened T-cell effector function. ML226's high selectivity for ABHD11 (≥100-fold over other SHs) and low cytotoxicity (CC50 >50 µM) make it the ideal tool for long-term T-cell culture experiments, where off-target effects could otherwise confound metabolic and functional readouts [1][2].

ABHD11 Targeting in Williams-Beuren Syndrome

ABHD11 is hemizygously deleted in Williams-Beuren syndrome, a neurodevelopmental disorder. ML226's covalent, sub-nanomolar in situ activity allows for sustained ABHD11 suppression in neuronal cell models, facilitating the study of ABHD11 loss-of-function phenotypes without the confounding activity on other serine hydrolases observed with less selective probes like ML211 [1].

ABHD11 ABPP Quality Control Standard

Given its well-characterized potency (IC50 15 nM in vitro, 0.68 nM in situ) and covalent binding mechanism, ML226 can be employed as a reference inhibitor in ABPP workflows to validate ABHD11 labeling and to calibrate competitive ABPP assays for novel ABHD11 inhibitor screening campaigns [1].

Application
Selection Property
Validation Focus
LYPLA1/2 vs ABHD11 phenotype deconvolution
ABHD11-selective covalent probe, anti-probe pairing with ML211
Target engagement in protein palmitoylation and oncogenic signaling assays
ABHD11 sterol metabolism in T-cells
High ABHD11 selectivity, lower cytotoxicity profile
Long-term T-cell functional and metabolic readout stability
ABHD11 loss-of-function neuronal models (Williams-Beuren syndrome context)
Covalent, sustained target suppression in neuronal cells
Neuronal phenotype and sterol metabolism endpoint interpretation
ABPP assay calibration for ABHD11
Well-characterized in situ potency and covalent mechanism
Competitive ABPP validation and novel inhibitor screening workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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